Cas no 65609-43-0 (4,4,5,5,5-pentafluoropent-1-en-3-one)

4,4,5,5,5-Pentafluoropent-1-en-3-one is a fluorinated enone compound characterized by its pentafluoroalkyl substituent, which enhances its reactivity and stability in synthetic applications. The presence of both a fluorine-rich moiety and an α,β-unsaturated carbonyl group makes it a versatile intermediate in organofluorine chemistry, particularly for nucleophilic additions and cyclization reactions. Its electron-withdrawing properties facilitate selective transformations, while the fluorinated chain improves lipophilicity, making it useful in pharmaceutical and agrochemical research. The compound’s defined structure ensures consistent performance in fine chemical synthesis, offering a balance between reactivity and handling stability under controlled conditions. Suitable for use under inert atmospheres to preserve integrity.
4,4,5,5,5-pentafluoropent-1-en-3-one structure
65609-43-0 structure
商品名:4,4,5,5,5-pentafluoropent-1-en-3-one
CAS番号:65609-43-0
MF:C5H3OF5
メガワット:174.069
CID:2794212
PubChem ID:15814698

4,4,5,5,5-pentafluoropent-1-en-3-one 化学的及び物理的性質

名前と識別子

    • 4,4,5,5,5-pentafluoropent-1-en-3-one
    • VFSYGAQCJXLIQF-UHFFFAOYSA-N
    • 4,4,5,5,5-Pentafluoropent-1-en-3-one
    • AKOS026737843
    • 65609-43-0
    • DTXSID80578530
    • DTXCID70529298
    • EN300-1232550
    • インチ: InChI=1S/C5H3F5O/c1-2-3(11)4(6,7)5(8,9)10/h2H,1H2
    • InChIKey: VFSYGAQCJXLIQF-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 174.01040553Da
  • どういたいしつりょう: 174.01040553Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 180
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 17.1Ų

4,4,5,5,5-pentafluoropent-1-en-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1232550-0.05g
4,4,5,5,5-pentafluoropent-1-en-3-one
65609-43-0
0.05g
$1068.0 2023-06-08
Enamine
EN300-1232550-0.1g
4,4,5,5,5-pentafluoropent-1-en-3-one
65609-43-0
0.1g
$1119.0 2023-06-08
Enamine
EN300-1232550-1000mg
4,4,5,5,5-pentafluoropent-1-en-3-one
65609-43-0
1000mg
$986.0 2023-10-02
Enamine
EN300-1232550-50mg
4,4,5,5,5-pentafluoropent-1-en-3-one
65609-43-0
50mg
$827.0 2023-10-02
Enamine
EN300-1232550-100mg
4,4,5,5,5-pentafluoropent-1-en-3-one
65609-43-0
100mg
$867.0 2023-10-02
Enamine
EN300-1232550-2500mg
4,4,5,5,5-pentafluoropent-1-en-3-one
65609-43-0
2500mg
$1931.0 2023-10-02
Enamine
EN300-1232550-5000mg
4,4,5,5,5-pentafluoropent-1-en-3-one
65609-43-0
5000mg
$2858.0 2023-10-02
Enamine
EN300-1232550-10000mg
4,4,5,5,5-pentafluoropent-1-en-3-one
65609-43-0
10000mg
$4236.0 2023-10-02
Enamine
EN300-1232550-1.0g
4,4,5,5,5-pentafluoropent-1-en-3-one
65609-43-0
1g
$1272.0 2023-06-08
Enamine
EN300-1232550-5.0g
4,4,5,5,5-pentafluoropent-1-en-3-one
65609-43-0
5g
$3687.0 2023-06-08

4,4,5,5,5-pentafluoropent-1-en-3-one 関連文献

4,4,5,5,5-pentafluoropent-1-en-3-oneに関する追加情報

Chemical Profile of 4,4,5,5,5-pentafluoropent-1-en-3-one (CAS No: 65609-43-0)

4,4,5,5,5-pentafluoropent-1-en-3-one, identified by the Chemical Abstracts Service registry number 65609-43-0, is a fluorinated organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. Its unique structural features, characterized by a conjugated enone system and a perfluorinated side chain, make it a versatile intermediate with potential applications in the development of novel therapeutic agents and advanced materials.

The molecular structure of 4,4,5,5,5-pentafluoropent-1-en-3-one consists of a five-carbon backbone with double bonds at the 1-en position and a ketone group at the 3-position. The presence of five fluorine atoms at the 4th carbon position introduces significant electronic and steric effects, which influence its reactivity and physical properties. This compound is particularly noteworthy for its role as a building block in organic synthesis, enabling the construction of more complex molecules with tailored functionalities.

In recent years, 4,4,5,5,5-pentafluoropent-1-en-3-one has been explored for its potential in medicinal chemistry. The fluorine atoms enhance metabolic stability and binding affinity to biological targets, making it an attractive candidate for drug design. Researchers have leveraged its reactivity to develop inhibitors targeting various enzymes and receptors. For instance, studies have demonstrated its utility in synthesizing fluorinated analogs of nonsteroidal anti-inflammatory drugs (NSAIDs), where the fluorine substituents improve pharmacokinetic profiles.

One of the most compelling aspects of 4,4,5,5,5-pentafluoropent-1-en-3-one is its ability to participate in diverse chemical transformations. The conjugated enone system allows for reactions such as Diels-Alder cycloadditions and Michael additions, which are pivotal in constructing complex cyclic structures. Additionally, the perfluorinated side chain can be further functionalized through nucleophilic substitution or metal-catalyzed cross-coupling reactions, providing access to a wide array of derivatives.

The pharmaceutical industry has shown particular interest in fluorinated compounds due to their enhanced bioavailability and resistance to degradation. 4,4,5,5,5-pentafluoropent-1-en-3-one exemplifies this trend by serving as a precursor for molecules with improved pharmacological properties. Recent advancements in computational chemistry have further highlighted its potential by predicting novel bioactive scaffolds derived from this compound. These computational studies suggest applications in treating inflammatory diseases and neurological disorders.

Beyond pharmaceuticals, 4,4,5,5,5-pentafluoropent-1-en-3-one has implications in materials science. Its fluorinated structure contributes to low surface energy and chemical inertness, making it suitable for applications in coatings and high-performance polymers. Researchers are investigating its use in developing lightweight yet durable materials for aerospace and automotive industries. The compound's ability to undergo polymerization reactions while maintaining its fluorinated integrity opens new avenues for advanced material engineering.

The synthesis of 4,4,5,5-pentafluoropent-1-en-3-one presents both challenges and opportunities. Traditional synthetic routes often involve multi-step processes with harsh conditions. However, recent methodologies have focused on greener approaches using catalytic systems that minimize waste and energy consumption. Transition metal catalysts have been particularly effective in facilitating key transformations while maintaining high yields. These innovations align with global efforts to promote sustainable chemical manufacturing.

In conclusion,4 , 4 , 5 , 5 , 5 - pentafluoropent - 1 - en - 3 - one ( CAS No: 65609 -43 -0) stands as a remarkable compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in drug discovery , material science ,and synthetic chemistry . As research continues to uncover new applications ,this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation . The integration of cutting-edge synthetic techniques and computational methods will further enhance its potential ,ensuring its relevance in future scientific endeavors .

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